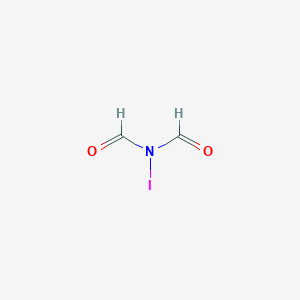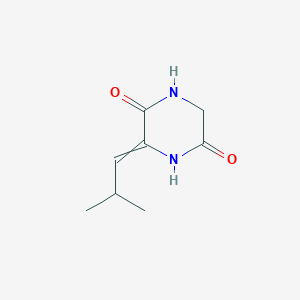
3-(2-Methylpropylidene)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropylidene)piperazine-2,5-dione is a member of the class of 2,5-diketopiperazines. These compounds are characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperazine-2,5-dione typically involves the cyclization of dipeptides or the condensation of aldehydes with piperazine-2,5-dione derivatives. One common method involves the condensation of methoxylated benzaldehydes to form (Z,Z)-benzylidene piperazine-2,5-diones . This method can be adapted to form both homo- and heterodimeric substituted piperazine-2,5-diones. Hydrogenation of these compounds can yield cis or trans isomers, with the cis isomer being the major product under certain conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of diketopiperazine synthesis, such as cyclization of dipeptides, can be scaled up for industrial applications.
化学反应分析
Types of Reactions: 3-(2-Methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Hydrogenation can yield cis or trans isomers of the compound.
Substitution: Substitution reactions can occur at the piperazine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones and their isomers .
科学研究应用
3-(2-Methylpropylidene)piperazine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of 3-(2-Methylpropylidene)piperazine-2,5-dione involves its interaction with molecular targets and pathways. As a member of the diketopiperazine class, it is believed to exert its effects through the formation of cyclic amide linkages between peptides. Enzymes such as cyclodipeptide synthases and cyclodipeptide oxidase play a role in its chemical modification .
相似化合物的比较
3-Methylpiperazine-2,5-dione: This compound is similar in structure but lacks the 2-methylpropylidene group.
Nocazines D and E: These diketopiperazine derivatives are isolated from marine actinomycetes and have shown cytotoxic properties.
Uniqueness: 3-(2-Methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various isomers and derivatives makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
63822-71-9 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
3-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h3,5H,4H2,1-2H3,(H,9,12)(H,10,11) |
InChI 键 |
SGQAZRMAOVOIDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C1C(=O)NCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
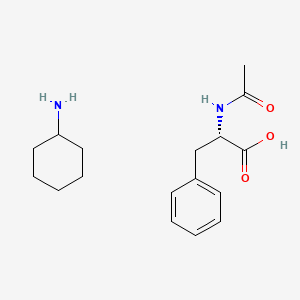
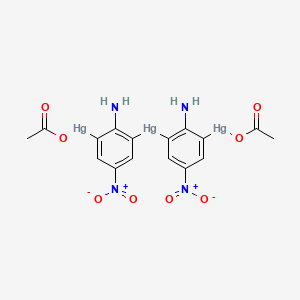
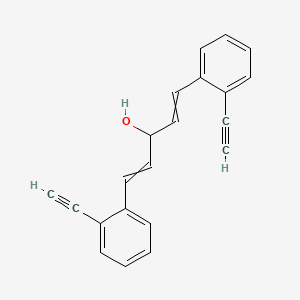
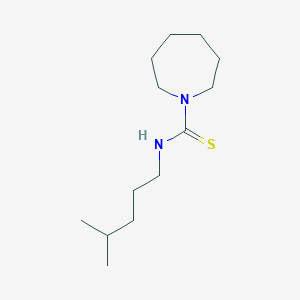
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
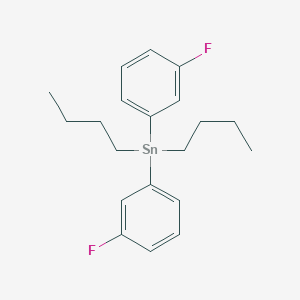
![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)

![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
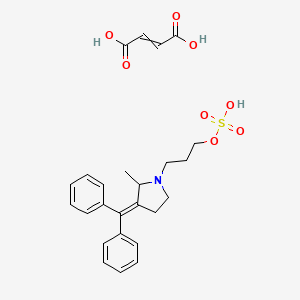
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
